NK1 Receptor Affinity of 3-Prenyl-beta-hydroxytyrosine-Containing Peptide 1a vs. Methylated Analog 1b
In a direct head-to-head comparison, the parent cyclic heptapeptide 1a, which contains 3-prenyl-beta-hydroxytyrosine, exhibits an inhibitor affinity constant (Ki) of 8 +/- 4 microM at the human NK1 receptor. In stark contrast, its monomethyl derivative 1b demonstrates a Ki of 0.12 +/- 0.03 microM, representing a >60-fold increase in potency [1]. This quantitative difference establishes that the 3-prenyl-beta-hydroxytyrosine moiety is not merely a structural component but a critical functional handle whose chemical environment dramatically modulates antagonist potency.
| Evidence Dimension | Human NK1 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 8 +/- 4 microM (Peptide 1a) |
| Comparator Or Baseline | Ki = 0.12 +/- 0.03 microM (Methylated Peptide 1b) |
| Quantified Difference | Approximately 67-fold lower Ki (higher potency) for 1b |
| Conditions | In vitro competitive binding assay on human NK1 receptor |
Why This Matters
This 60-fold potency shift demonstrates that the 3-prenyl-beta-hydroxytyrosine residue is a pivotal site for SAR optimization, making the compound essential for any medicinal chemistry campaign targeting enhanced NK1 antagonism.
- [1] Barrow, C. J., Doleman, M. S., Bobko, M. A., & Cooper, R. (1994). Structure determination, pharmacological evaluation, and structure-activity studies of a new cyclic peptide substance P antagonist containing the new amino acid 3-prenyl-beta-hydroxytyrosine, isolated from Aspergillus flavipes. Journal of Medicinal Chemistry, 37(3), 356-363. View Source
